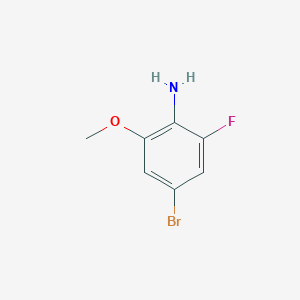

4-Brom-2-fluor-6-methoxyanilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-fluoro-6-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . It is a substituted aniline derivative, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-fluoro-6-methoxyaniline is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and protein modifications.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and agrochemicals.

Wirkmechanismus

Target of Action

This compound is often used as a building block in the synthesis of more complex molecules, rather than having a specific biological target itself .

Mode of Action

As a building block in organic synthesis, 4-Bromo-2-fluoro-6-methoxyaniline can participate in various chemical reactions. Its mode of action depends on the specific reaction conditions and the other reactants present

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-fluoro-6-methoxyaniline involves the bromination of 2-fluoro-6-methoxyaniline. In this process, 2-fluoro-6-methoxyaniline is dissolved in acetonitrile, and N-bromosuccinimide is added as the brominating agent. The reaction is carried out at 30°C for 2 hours . After the reaction is complete, the solution is concentrated, and the product is purified using silica gel column chromatography.

Industrial Production Methods

Industrial production methods for 4-Bromo-2-fluoro-6-methoxyaniline typically involve large-scale bromination reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of brominating agents and the potential hazards associated with the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-fluoro-6-methoxyaniline can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The aniline group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted anilines.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of corresponding amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-fluoroaniline: Lacks the methoxy group, resulting in different reactivity and applications.

4-Bromo-2-methoxyaniline: Lacks the fluorine atom, affecting its chemical properties.

2-Fluoro-6-methoxyaniline: Lacks the bromine atom, leading to different reactivity patterns.

Uniqueness

4-Bromo-2-fluoro-6-methoxyaniline is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts specific electronic and steric properties, making it valuable in various chemical synthesis and research applications.

Biologische Aktivität

4-Bromo-2-fluoro-6-methoxyaniline is an aromatic amine compound characterized by the presence of bromine, fluorine, and methoxy substituents on the benzene ring. This unique combination of functional groups suggests potential biological activities that merit detailed investigation. The compound's structure can be represented as follows:

- Molecular Weight : Approximately 220.04 g/mol

- Solubility : Soluble in methanol and other organic solvents

- Chemical Structure :

| Position | Substituent |

|---|---|

| 2 | Bromine (Br) |

| 4 | Fluorine (F) |

| 6 | Methoxy (OCH₃) |

Biological Activity Overview

Research indicates that compounds similar to 4-bromo-2-fluoro-6-methoxyaniline exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Antiparasitic Activity : The structural characteristics hint at potential efficacy against parasitic infections, particularly those caused by protozoa.

- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.

The biological effects of 4-bromo-2-fluoro-6-methoxyaniline are likely mediated through its interactions with molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance lipophilicity, potentially improving membrane permeability and interaction with biological membranes.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study investigated the antimicrobial effects of various aniline derivatives, including 4-bromo-2-fluoro-6-methoxyaniline, against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect on Staphylococcus aureus and Escherichia coli.

-

Antiparasitic Activity :

- Research focusing on the optimization of dihydroquinazolinone compounds reported that modifications similar to those in 4-bromo-2-fluoro-6-methoxyaniline could enhance activity against Plasmodium falciparum, the malaria-causing parasite. The study noted that structural modifications significantly influenced both metabolic stability and aqueous solubility, which are critical for in vivo efficacy .

- Enzyme Inhibition Assays :

Comparative Analysis with Related Compounds

To understand the biological potential of 4-bromo-2-fluoro-6-methoxyaniline better, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Bromo-4-fluoroaniline | Bromine at position 2, fluorine at 4 | Moderate antibacterial activity |

| 2-Bromo-6-methoxyaniline | Bromine at position 2, methoxy at 6 | Antifungal properties |

| 4-Bromo-2-fluoroaniline | Bromine at position 4, fluorine at 2 | Potential anticancer activity |

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-6-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWYWIXRAJDEKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.